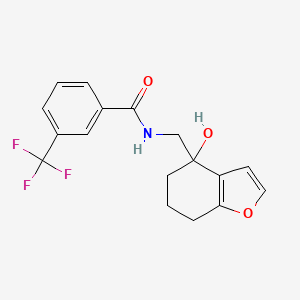

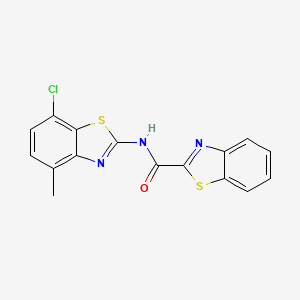

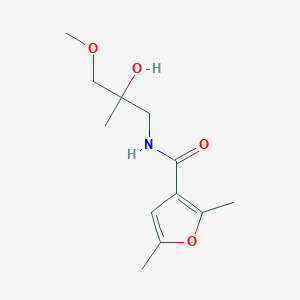

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine, also known as 5-FB-2-Py-PPD, is a synthetic compound with a wide range of applications in scientific research. This compound is used in various biochemical and physiological studies, as well as in laboratory experiments. It is a versatile compound that can be used to study different biochemical pathways, as well as to understand the mechanism of action of various drugs.

Aplicaciones Científicas De Investigación

Inhibition of O6-alkylguanine-DNA Alkyltransferase

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine derivatives have been synthesized and shown to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) in vitro. This inhibition potentiates the cytotoxicity of chloroethylnitrosoureas toward cancer cells, such as HeLa S3 cells (Terashima & Kohda, 1998).

Larvicidal Activity

Pyrimidine derivatives linked with morpholinophenyl groups have been synthesized and shown to exhibit significant larvicidal activity against mosquito larvae. These compounds include variants of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, which demonstrate effective insecticidal properties (Gorle et al., 2016).

Metabolism and Disposition in HIV Inhibitors

This compound compounds have been studied in the context of human immunodeficiency virus (HIV) integrase inhibitors. These studies include investigations into the metabolic fate and excretion of such compounds in animal models, using techniques like 19F-NMR spectroscopy (Monteagudo et al., 2007).

Potential Antimalarial Agent

Research into the synthesis of 6-ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine, a pyridine analog of pyrimethamine, was conducted to explore its potential as an antimalarial agent. However, the synthesized material showed no significant antimalarial activity (Hung & Werbel, 1984).

Herbicide Development

Studies on the synthesis of pyrimidinyloxybenzylamine derivatives, including 2-fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, have been conducted for the development of new herbicides. These compounds are key intermediates in the creation of pyrimidinyloxybenzylamine herbicides (Gong Qi-sun, 2005).

Stereochemistry in Cancer Drug Metabolism

Research into the stereochemistry of the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil has been conducted. This includes the synthesis of specific isotopically labeled compounds to assay the stereochemical course of these catabolic processes (Gani et al., 1985).

Propiedades

IUPAC Name |

5-[(2-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5/c17-12-6-2-1-5-10(12)9-11-14(18)21-16(22-15(11)19)13-7-3-4-8-20-13/h1-8H,9H2,(H4,18,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJDNNFXOCIXOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)C3=CC=CC=N3)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)

![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410456.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2410458.png)

![7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2410462.png)

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)